2,6-Di-tert-butyl-4-[(2-hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one
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Overview
Description
2,6-DI(TERT-BUTYL)-4-[(2-HYDROXYPHENYL)IMINO]-2,5-CYCLOHEXADIEN-1-ONE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of tert-butyl groups and a hydroxyphenyl imino group attached to a cyclohexadienone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DI(TERT-BUTYL)-4-[(2-HYDROXYPHENYL)IMINO]-2,5-CYCLOHEXADIEN-1-ONE typically involves the reaction of 2,6-di-tert-butylphenol with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl to replace groups for carrying out selective reactions, resulting in a mixture that can be separated and purified to obtain high-purity crystals .
Industrial Production Methods
Industrial production methods for this compound often involve the use of catalysts and optimized reaction conditions to achieve high yields and purity. The use of zeolite catalysts with oxalic acid complex dealumination modification has been reported to enhance the selectivity and conversion rates in the production process .
Chemical Reactions Analysis
Types of Reactions
2,6-DI(TERT-BUTYL)-4-[(2-HYDROXYPHENYL)IMINO]-2,5-CYCLOHEXADIEN-1-ONE undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the imino group, resulting in different derivatives.
Substitution: The tert-butyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like molybdate surfactants for oxidation reactions , and reducing agents for reduction reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions include diphenoquinone derivatives from oxidation reactions and various substituted derivatives from substitution reactions .
Scientific Research Applications
2,6-DI(TERT-BUTYL)-4-[(2-HYDROXYPHENYL)IMINO]-2,5-CYCLOHEXADIEN-1-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,6-DI(TERT-BUTYL)-4-[(2-HYDROXYPHENYL)IMINO]-2,5-CYCLOHEXADIEN-1-ONE involves its antioxidant properties. The compound can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage. The molecular targets include reactive oxygen species (ROS) and other free radicals, and the pathways involved are related to the reduction of oxidative stress in cells .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butylphenol: Known for its antioxidant properties and used in similar applications.
2,6-Di-tert-butyl-hydroxytoluene (BHT): Widely used as a synthetic phenolic antioxidant in the food, cosmetic, and plastic industries.
2,6-Di-tert-butylpyridine: Used in ion mobility spectrometry and mass spectrometry as a standard compound.
Uniqueness
2,6-DI(TERT-BUTYL)-4-[(2-HYDROXYPHENYL)IMINO]-2,5-CYCLOHEXADIEN-1-ONE is unique due to its specific structure, which combines tert-butyl groups with a hydroxyphenyl imino group. This combination imparts distinct antioxidant properties and makes it suitable for various applications in chemistry, biology, and industry.
Properties
Molecular Formula |
C20H25NO2 |
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Molecular Weight |
311.4 g/mol |
IUPAC Name |
6-(3,5-ditert-butyl-4-hydroxyphenyl)iminocyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C20H25NO2/c1-19(2,3)14-11-13(12-15(18(14)23)20(4,5)6)21-16-9-7-8-10-17(16)22/h7-12,23H,1-6H3 |
InChI Key |
ULTNMJMUABQTAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N=C2C=CC=CC2=O |
Origin of Product |
United States |
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